Methyl retinoate

Overview

Description

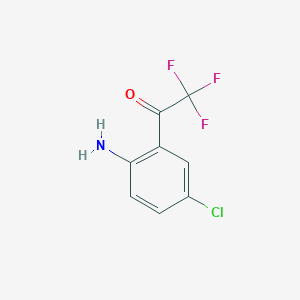

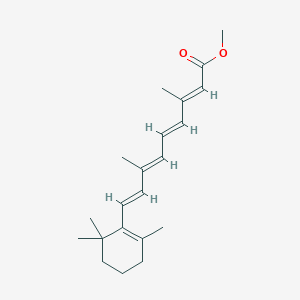

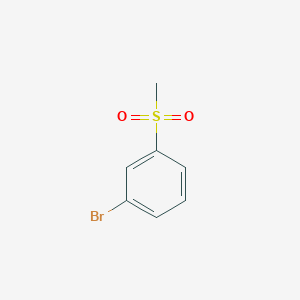

“Methyl retinoate” belongs to the class of organic compounds known as retinoid esters. These are ester derivatives of retinoic acid . The retinoid molecule can be divided into three parts: a trimethylated cyclohexene ring, a conjugated tetraene side chain, and a polar carbon-oxygen functional group .

Synthesis Analysis

The synthesis of “Methyl retinoate” involves several steps. Retinoic acid, upon methylation, is converted to methyl retinoate. This is then oxidized with manganese dioxide to form methyl 4-oxoretinoate .

Molecular Structure Analysis

The molecular formula of “Methyl retinoate” is C21H30O2 . It is part of a class of compounds consisting of four isoprenoid units joined in a head-to-tail manner. The retinoid molecule can be divided into three parts: a trimethylated cyclohexene ring, a conjugated tetraene side chain, and a polar carbon-oxygen functional group .

Chemical Reactions Analysis

“Methyl retinoate” and the trimethylsilyl derivative of retinol usually give prominent molecular ions by electron-impact ionization. Chemical ionization usually gives an identifiable adduct to the molecular ion, thus providing useful information on molecular weight .

Physical And Chemical Properties Analysis

The average mass of “Methyl retinoate” is 314.462 Da and its mono-isotopic mass is 314.224579 Da .

Scientific Research Applications

Topical Antiaging Treatments

Specific Scientific Field

Dermatology and Cosmetology

Summary of the Application

Methyl retinoate is a type of retinoid, which are popular ingredients used in antiaging treatments. They are used in skincare routines to rejuvenate aging skin .

Methods of Application or Experimental Procedures

Retinoids like Methyl retinoate are applied topically on the skin. They are often found in formulations approved as medicines for topical treatment of acne, facial wrinkles, and hyperpigmentation .

Results or Outcomes

Tretinoin, a type of retinoid, is considered the most effective agent with proven antiaging effects on the skin. Other retinoids, such as tazarotene and adapalene, may be considered as alternatives for antiaging treatments .

Triplet-Sensitized Photooxygenation

Specific Scientific Field

Pharmaceutical Research

Summary of the Application

The triplet-sensitized photooxygenation of Methyl retinoate has been investigated. This process involves the reaction of Methyl retinoate with oxygen in the presence of a photosensitizer .

Methods of Application or Experimental Procedures

The experiment involved the photooxygenation of Methyl retinoate in a variety of solvents. High-performance liquid chromatographic analysis was used to analyze the products formed .

Results or Outcomes

One major peroxide product was formed from each retinoid substrate under all conditions investigated .

Anti-Photoaging Therapy

Summary of the Application

Methyl retinoate, along with other retinoids, has been studied for its potential therapeutic effects on skin photoaging .

Methods of Application or Experimental Procedures

The study compared five retinoids, including Methyl retinoate, for anti-photoaging therapy both in vitro and in vivo. The retinoids were topically applied at 5 mg/kg in a UVB-induced mice model of photoaging .

Results or Outcomes

Four retinoids, including Methyl retinoate, were found to be effective for anti-photoaging treatment at 5 μg/mL in vitro. The study found that Methyl retinoate and another retinoid were optimal for anti-photoaging therapy when topically applied .

Nanoformulations for Topical Antiaging Treatments

Summary of the Application

Methyl retinoate is being studied in nanoformulations for topical antiaging treatments. These nanoformulations aim to overcome the limitations of conventional formulations and improve user compliance .

Methods of Application or Experimental Procedures

The study evaluated the clinical evidence for retinoids in conventional and nanoformulations for topical antiaging treatments .

Results or Outcomes

The study found that the promising potential of retinoid nanoformulations requires a more comprehensive evaluation with additional studies to support the preliminary findings .

Selective Biosynthesis of Retinol

Specific Scientific Field

Biochemistry and Biotechnology

Summary of the Application

Methyl retinoate has been used in the selective biosynthesis of retinol in Saccharomyces cerevisiae, a type of yeast. This process is part of the development of biotechnological production methods for retinol .

Methods of Application or Experimental Procedures

The precursor and NADPH supply was first enhanced to improve retinoids accumulation in the S. cerevisiae strain constructed from a β-carotene producer by introducing β-carotene 15,15ʹ-dioxygenase .

Results or Outcomes

As much as 443.43 mg/L of retinol was produced at 98.76% purity in bi-phasic shake-flask culture when the antioxidant butylated hydroxytoluene was added to prevent retinoids degradation. The retinol titer reached 2479.34 mg/L in fed-batch fermentation .

properties

IUPAC Name |

methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-DXYSAURFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316812 | |

| Record name | Methyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl retinoate | |

CAS RN |

339-16-2 | |

| Record name | Methyl retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl retinoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL RETINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS76I7L4S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)

![8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B20153.png)